Ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate
CAS No.: 20481-15-6
Cat. No.: VC2335515
Molecular Formula: C11H12ClN3O2
Molecular Weight: 253.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20481-15-6 |
|---|---|
| Molecular Formula | C11H12ClN3O2 |
| Molecular Weight | 253.68 g/mol |
| IUPAC Name | ethyl 4-chloro-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C11H12ClN3O2/c1-4-17-11(16)7-5-13-10-8(9(7)12)6(2)14-15(10)3/h5H,4H2,1-3H3 |
| Standard InChI Key | QJXXEUYFFZWYCX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CN=C2C(=C1Cl)C(=NN2C)C |
| Canonical SMILES | CCOC(=O)C1=CN=C2C(=C1Cl)C(=NN2C)C |
Introduction
Chemical Structure and Identification
Structural Characteristics
Ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate contains a fused ring system comprising a pyrazole ring and a pyridine ring. The compound features several distinctive functional groups that define its chemical behavior and potential applications. The core structure consists of a pyrazolo[3,4-b]pyridine scaffold with the following substituents:
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A chlorine atom at the 4-position
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Two methyl groups at the 1- and 3-positions
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An ethyl carboxylate group at the 5-position
The arrangement of these functional groups creates a molecule with specific chemical reactivity and physical properties. The pyrazole ring is fused to the pyridine ring between positions 3 and 4 of the pyrazole and positions 5 and 6 of the pyridine, creating the characteristic pyrazolo[3,4-b]pyridine backbone .
Identification and Registry Information
The compound is identified through multiple chemical registries and databases with the following identifiers:
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 20481-15-6 |
| Molecular Formula | C11H12ClN3O2 |
| European Community (EC) Number | 673-095-5 |
| DSSTox Substance ID | DTXSID20371320 |
| Wikidata | Q82158617 |
Multiple synonyms exist for this compound, all referring to the same chemical structure with minor variations in naming conventions. These include "1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 4-chloro-1,3-dimethyl-, ethyl ester" which follows a more systematic nomenclature pattern .
Physical and Chemical Properties
Molecular Properties
The compound's physical and chemical properties are determined by its molecular structure and the functional groups present. Based on the available data, key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 253.68 g/mol |
| Appearance | Solid (presumed based on similar compounds) |
| Chlorine Content | Present at the 4-position |
| Functional Groups | Pyrazole, Pyridine, Ethyl carboxylate, Chlorine |
The ethyl carboxylate group at the 5-position likely contributes to the compound's potential for further chemical modifications, as esters are known to undergo various transformations including hydrolysis, transesterification, and reduction .
Structural Comparison
This compound shares structural similarities with other pyrazolo[3,4-b]pyridines that have been studied more extensively. For comparison, the related compound "Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate" (CAS: 50476-72-7) lacks the methyl substituents at positions 1 and 3, resulting in a molecular formula of C9H8ClN3O2 and a molecular weight of 225.63 g/mol .
Synthesis Methods and Related Chemistry
Chemical Reactivity
The reactivity of ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is influenced by several structural features:
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The chlorine at the 4-position serves as a potential site for nucleophilic aromatic substitution reactions
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The ethyl carboxylate group can undergo typical ester transformations
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The pyrazole nitrogen can participate in various reactions as a nucleophile or as a coordinating site
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The methyl groups at positions 1 and 3 influence the electronic properties of the heterocyclic system
These reactive sites provide multiple opportunities for chemical modifications, potentially leading to diverse derivatives with varied properties and applications.
Structural Characterization Methods
Analytical Techniques
The structural characterization of ethyl 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate and related compounds typically involves multiple complementary analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon atoms in the compound
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Mass Spectrometry: Confirms molecular weight and fragmentation patterns
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Infrared Spectroscopy: Identifies functional groups like the ester carbonyl
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X-ray Crystallography: Determines the three-dimensional structure when crystals are available
For related pyrazolopyridine compounds, X-ray crystallography has been successfully employed to determine precise structural parameters. For example, crystal structure analysis has been conducted on the related compound "ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate" .
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